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Introduction

Enoyl-CoA hydratase (ECH), also known as crotonase, is a key enzyme in the mitochondrial β-

oxidation pathway of fatty acids. It catalyzes the stereospecific hydration of trans-2-enoyl-CoA

thioesters to L-3-hydroxyacyl-CoA. The activity of enoyl-CoA hydratase can be conveniently

measured using a continuous spectrophotometric assay. This method monitors the decrease in

absorbance at 260 nm, which corresponds to the disappearance of the double bond in the

trans-2-enoyl-CoA substrate as it is converted to 3-hydroxyacyl-CoA. This protocol provides a

detailed procedure for assaying enoyl-CoA hydratase activity using the C12 substrate, trans-2-

dodecenoyl-CoA.

Principle of the Assay

The assay is based on the hydration of the α,β-double bond of trans-2-dodecenoyl-CoA, which

results in the loss of conjugation with the thioester group. This loss of conjugation leads to a

decrease in the molar extinction coefficient at 260 nm. The rate of decrease in absorbance is

directly proportional to the enoyl-CoA hydratase activity.
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This protocol is suitable for:

Determining the specific activity of purified enoyl-CoA hydratase.

Screening for inhibitors of enoyl-CoA hydratase, which may have therapeutic potential in

metabolic diseases.

Characterizing the kinetic properties of enoyl-CoA hydratase with long-chain substrates.

Investigating the effects of mutations on enzyme activity.

Experimental Protocols
1. Preparation of Reagents

a. Assay Buffer (50 mM Tris-HCl, pH 7.4)

Dissolve 6.057 g of Tris base in 800 mL of deionized water.

Adjust the pH to 7.4 with concentrated HCl.

Bring the final volume to 1 L with deionized water.

Store at 4°C.

b. trans-2-Dodecenoyl-CoA Substrate Stock Solution (1 mM)

trans-2-Dodecenoyl-CoA can be synthesized from trans-2-dodecenoic acid. A general

method involves the activation of the fatty acid to its corresponding acyl-CoA using a suitable

ligase or by chemical synthesis.

Alternatively, purchase commercially available trans-2-dodecenoyl-CoA.

Dissolve the substrate in deionized water to a final concentration of 1 mM.

Determine the precise concentration by measuring the absorbance at 260 nm using a molar

extinction coefficient (ε) of 6.7 x 10³ M⁻¹cm⁻¹.

Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
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c. Enoyl-CoA Hydratase Enzyme Solution

Prepare a stock solution of purified enoyl-CoA hydratase in a suitable buffer (e.g., 20 mM

HEPES, pH 7.5, containing 150 mM NaCl and 1 mM DTT).

The optimal enzyme concentration will depend on the specific activity of the preparation and

should be determined empirically to ensure a linear reaction rate for at least 5 minutes. A

starting concentration in the final assay of 1-10 µg/mL is recommended.

Store the enzyme solution on ice during the experiment.

2. Spectrophotometric Assay Procedure

Set up a spectrophotometer to measure absorbance at 260 nm. The temperature should be

maintained at 25°C.

Prepare a reaction mixture in a 1 mL cuvette by adding the following components:

Assay Buffer (50 mM Tris-HCl, pH 7.4): 950 µL

trans-2-Dodecenoyl-CoA (1 mM stock): 50 µL (final concentration of 50 µM)

Mix the contents of the cuvette by gentle inversion and incubate for 2-3 minutes to allow the

temperature to equilibrate.

Initiate the reaction by adding the enoyl-CoA hydratase enzyme solution (e.g., 10 µL of a 100

µg/mL stock for a final concentration of 1 µg/mL).

Immediately start recording the decrease in absorbance at 260 nm for 5-10 minutes.

As a control, perform a blank reaction without the enzyme to account for any non-enzymatic

degradation of the substrate.

3. Data Analysis

Determine the initial rate of the reaction (ΔA₂₆₀/min) from the linear portion of the absorbance

versus time plot.
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Calculate the specific activity of the enoyl-CoA hydratase using the following formula:

Specific Activity (µmol/min/mg) = (ΔA₂₆₀/min) / (ε × l × [E])

Where:

ΔA₂₆₀/min = the rate of change in absorbance at 260 nm per minute.

ε = the molar extinction coefficient of trans-2-dodecenoyl-CoA at 260 nm (6.7 x 10³

M⁻¹cm⁻¹).

l = the path length of the cuvette in cm (typically 1 cm).

[E] = the concentration of the enzyme in the assay in mg/mL.

Data Presentation
Table 1: Summary of Quantitative Data for Enoyl-CoA Hydratase Assay

Parameter Value

Substrate trans-2-Dodecenoyl-CoA

Wavelength (λ) 260 nm

Molar Extinction Coefficient (ε) 6.7 x 10³ M⁻¹cm⁻¹

Assay Buffer 50 mM Tris-HCl

Assay pH 7.4

Assay Temperature 25°C

Final Substrate Concentration 50 µM

Final Enzyme Concentration 1-10 µg/mL (to be optimized)
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Caption: Workflow for the spectrophotometric assay of enoyl-CoA hydratase.
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Caption: Reaction catalyzed by enoyl-CoA hydratase.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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